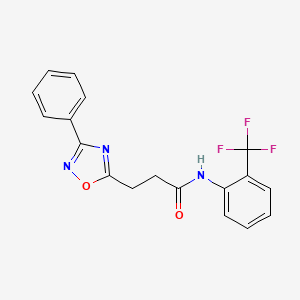

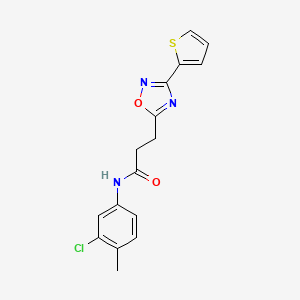

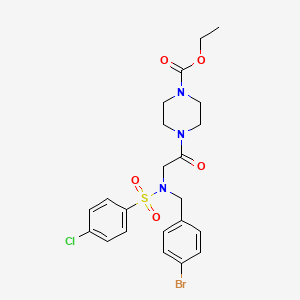

![molecular formula C20H17ClN4O B7706264 4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706264.png)

4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as CEP-28122, is a small molecule inhibitor that has been extensively studied in scientific research. It belongs to the class of kinase inhibitors and has shown promising results in the treatment of various diseases.

科学的研究の応用

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . They have been synthesized using various methods, and their biomedical applications are diverse .

Substitution Pattern and Biological Activity

The diversity of the substituents present at positions N1, C3, C4, C5, and C6 of 1H-pyrazolo[3,4-b]pyridines has been analyzed . The substitution pattern of these compounds can significantly influence their biological activity .

Synthetic Strategies

Synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods have been considered .

Kinase Inhibitors

Some 1H-pyrazolo[3,4-b]pyridines have been studied for their potential as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling, and their inhibition can be beneficial in treating various diseases, including cancer .

Antiviral Activity

Certain 1H-pyrazolo[3,4-b]pyridines have shown antiviral activity . For example, Ethyl 1H-indole-3-carboxylates, a related class of compounds, have demonstrated activity against the hepatitis C virus (HCV) .

Photophysical Properties

Research has also been conducted on the photophysical properties of 1H-pyrazolo[3,4-b]pyridines . Understanding these properties can be useful in various fields, including materials science and biomedical imaging .

作用機序

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to exhibit pharmaceutical and biological activities, making them valuable in drug research and development .

Mode of Action

For instance, L-701,324, a derivative of 4-hydroxy-2-quinolone, was found to be a selective antagonist at the glycine site of the NMDA receptor .

Biochemical Pathways

For instance, 4-hydroxy-2-quinolones have been found to play roles in natural and synthetic chemistry and exhibit biologically and pharmacologically significant activities .

Result of Action

For instance, 4-hydroxy-2-quinolones have been found to exhibit interesting pharmaceutical and biological activities .

特性

IUPAC Name |

4-chloro-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O/c1-3-25-19-16(11-14-6-4-5-12(2)17(14)22-19)18(24-25)23-20(26)13-7-9-15(21)10-8-13/h4-11H,3H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCWZPQRXUGPQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

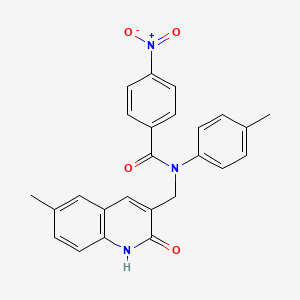

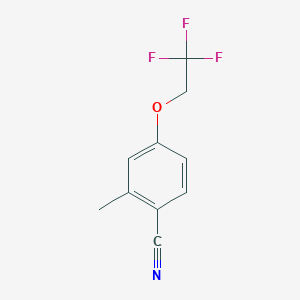

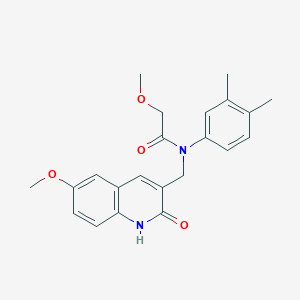

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706189.png)

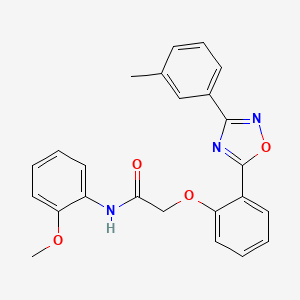

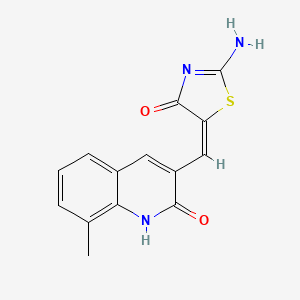

![(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7706202.png)

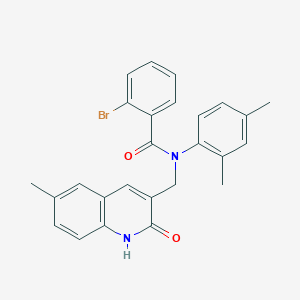

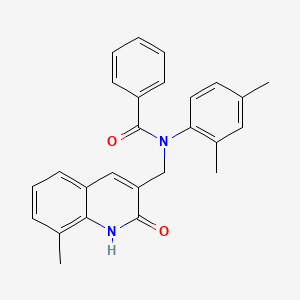

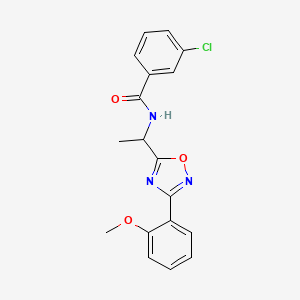

![2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706229.png)